1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzodioxin ring fused with a pyrrolidine ring and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.
Coupling Reaction: The benzodioxin and pyrrolidine rings are coupled using a propenone derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the propenone group to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The specific pathways involved depend on the biological context but could include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: A simpler compound with similar structural features but lacking the pyrrolidine and propenone groups.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: Compounds with similar benzodioxin rings but different substituents and functional groups.
Prosympal, Dibozane, Piperoxan, and Doxazosin: Therapeutic agents with similar structural motifs.
Uniqueness
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a benzodioxin ring, a pyrrolidine ring, and a propenone group, which confer specific chemical and biological properties not found in simpler or structurally different compounds.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-15(17)16-7-3-4-12(16)11-5-6-13-14(10-11)19-9-8-18-13/h2,5-6,10,12H,1,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQOCFVNCCQQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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